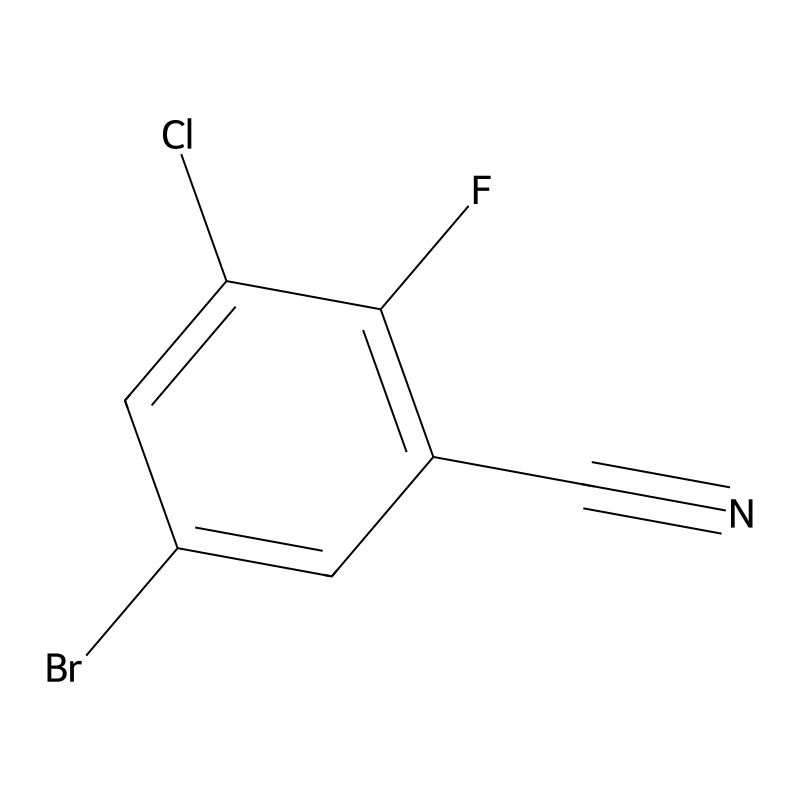

5-bromo-3-chloro-2-fluoroBenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pyrimidine Functional Compounds for Anxiety Disorders

Scientific Field: Medicinal Chemistry

Summary: 5-bromo-3-chloro-2-fluoroBenzonitrile is used in the synthesis of pyrimidine functional compounds that act as GABAAα2/α3 binding site agonists. These compounds are investigated for their potential in treating anxiety disorders.

Methods/Experimental Procedures: The compound is incorporated into the pyrimidine scaffold using appropriate synthetic methods, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Results/Outcomes: The resulting pyrimidine derivatives are evaluated for their binding affinity to GABAA receptors, and their anxiolytic properties are assessed in preclinical models.

TADF Dye Synthesis for OLED Applications

Scientific Field: Organic Electronics

Summary: 5-bromo-3-chloro-2-fluoroBenzonitrile serves as a precursor for synthesizing thermally activated delayed fluorescence (TADF) dyes. These dyes are used in organic light-emitting diodes (OLEDs) to enhance efficiency and color purity.

Methods/Experimental Procedures: The compound is incorporated into the TADF dye structure through synthetic routes involving coupling reactions, cyclizations, and functional group transformations.

Results/Outcomes: The resulting TADF dyes exhibit efficient fluorescence and are employed in OLED devices for improved performance.

PET Imaging Agent for mGluR5 Receptor

Scientific Field: Nuclear Medicine

Summary: 5-bromo-3-chloro-2-fluoroBenzonitrile is used to synthesize the radiotracer [F]FPEB, which targets the metabotropic glutamate subtype 5 receptor (mGluR5) in positron emission tomography (PET) imaging.

Methods/Experimental Procedures: Radiosynthesis involves labeling the compound with fluorine-18 and optimizing reaction conditions.

Results/Outcomes: [18F]FPEB demonstrates specific binding to mGluR5 in brain imaging studies, aiding in neuroreceptor research and drug development.

Antitumor and Anti-inflammatory APIs

Summary: 5-bromo-3-chloro-2-fluoroBenzonitrile serves as a building block for synthesizing active pharmaceutical ingredients (APIs) with potential antitumor and anti-inflammatory properties.

Methods/Experimental Procedures: The compound is incorporated into more complex structures using diverse synthetic strategies.

Results/Outcomes: The resulting APIs are evaluated for their biological activity, including antitumor efficacy and anti-inflammatory effects.

Exploration of Fluorinated Building Blocks

Scientific Field: Organic Chemistry

Summary: 5-bromo-3-chloro-2-fluoroBenzonitrile is part of a family of fluorinated building blocks used for diverse chemical transformations.

Methods/Experimental Procedures: Researchers incorporate this compound into various synthetic pathways, exploring its reactivity.

Results/Outcomes: The versatility of fluorinated building blocks enables the creation of novel molecules with tailored properties.

5-bromo-3-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C₇H₂BrClFN and a molecular weight of 234.45 g/mol. This compound features a benzene ring substituted with three halogen atoms: bromine at position 5, chlorine at position 3, and fluorine at position 2, along with a nitrile group (-C≡N) at position 1. The presence of these halogen substituents significantly influences the compound's chemical properties and reactivity, making it a subject of interest in various chemical and biological studies .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

- Electrophilic Aromatic Substitution: The presence of the electron-withdrawing nitrile group increases the reactivity of the aromatic ring towards electrophiles, facilitating further functionalization.

- Fluorination Reactions: The fluorine atom can participate in reactions that introduce additional functional groups or modify the existing structure .

Several methods can be employed to synthesize 5-bromo-3-chloro-2-fluorobenzonitrile:

- Halogenation of Benzonitrile: Starting from benzonitrile, sequential halogenation using bromine and chlorine under controlled conditions can yield the desired product.

- Nucleophilic Substitution: A precursor compound such as 5-bromo-3-chloro-2-fluorotoluene can be reacted with sodium cyanide to introduce the nitrile group.

- Multi-step Synthesis: A more complex approach involves the use of various reagents and catalysts to selectively introduce each halogen atom and the nitrile group in a stepwise manner .

5-bromo-3-chloro-2-fluorobenzonitrile finds applications in:

- Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds.

- Material Science: Its unique chemical properties may be utilized in developing new materials or coatings.

- Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules .

Several compounds share structural similarities with 5-bromo-3-chloro-2-fluorobenzonitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-3-chloro-2-fluorobenzonitrile | 1160574-68-4 | 0.93 |

| 3-Chloro-2,4-difluorobenzonitrile | 887267-38-1 | 0.80 |

| 5-Chloro-2,4-difluorobenzonitrile | 146780-26-9 | 0.78 |

| 5-Bromo-2-fluoro-4-methylbenzonitrile | 1269493-45-9 | 0.72 |

| 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | 0.72 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of bromine, chlorine, and fluorine in specific positions on the benzene ring distinguishes 5-bromo-3-chloro-2-fluorobenzonitrile from its analogs, potentially leading to unique reactivity patterns and biological activities .